Cas no 1849245-90-4 (Cyclobutanesulfonyl chloride, 2,3-dimethyl-)

Cyclobutanesulfonyl chloride, 2,3-dimethyl- 化学的及び物理的性質
名前と識別子
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- Cyclobutanesulfonyl chloride, 2,3-dimethyl-
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- インチ: 1S/C6H11ClO2S/c1-4-3-6(5(4)2)10(7,8)9/h4-6H,3H2,1-2H3
- InChIKey: BTHZXDFHJHNWHM-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)CC(C)C1C
Cyclobutanesulfonyl chloride, 2,3-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-681202-10.0g |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 10.0g |
$5590.0 | 2023-03-11 | ||
Enamine | EN300-681202-0.25g |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 0.25g |
$1196.0 | 2023-03-11 | ||
Enamine | EN300-681202-0.5g |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 0.5g |
$1247.0 | 2023-03-11 | ||
Enamine | EN300-681202-1.0g |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059064-1g |
2,3-Dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 95% | 1g |
¥6461.0 | 2023-03-19 | |
Enamine | EN300-681202-0.05g |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 0.05g |
$1091.0 | 2023-03-11 | ||
Enamine | EN300-681202-0.1g |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 0.1g |
$1144.0 | 2023-03-11 | ||
Enamine | EN300-681202-2.5g |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 2.5g |
$2548.0 | 2023-03-11 | ||
Enamine | EN300-681202-5.0g |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
1849245-90-4 | 5.0g |
$3770.0 | 2023-03-11 |
Cyclobutanesulfonyl chloride, 2,3-dimethyl- 関連文献
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
Cyclobutanesulfonyl chloride, 2,3-dimethyl-に関する追加情報
Recent Advances in the Application of Cyclobutanesulfonyl chloride, 2,3-dimethyl- (CAS: 1849245-90-4) in Chemical Biology and Pharmaceutical Research
Cyclobutanesulfonyl chloride, 2,3-dimethyl- (CAS: 1849245-90-4) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of targeted therapeutics and chemical probes. Recent studies have highlighted its utility in the construction of cyclobutane-containing scaffolds, which are increasingly recognized for their unique conformational properties and potential in drug discovery. This research briefing synthesizes the latest findings on the applications, synthetic methodologies, and biological relevance of this compound.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2,3-dimethylcyclobutanesulfonyl chloride as a versatile sulfonylation reagent in the synthesis of covalent inhibitors targeting cysteine proteases. The researchers leveraged its strained cyclobutane ring to enhance binding affinity and selectivity, achieving nanomolar potency against cathepsin B—a protease implicated in cancer metastasis. The study also revealed improved pharmacokinetic properties compared to linear sulfonyl chloride analogs, attributed to the compound's rigid structure.
In parallel work, a team at MIT developed a novel photoaffinity labeling strategy using 1849245-90-4 as a precursor for cyclobutane-containing diazirine probes. Their methodology, detailed in ACS Chemical Biology, enabled precise mapping of protein-ligand interactions in live cells, with particular success in studying GPCR signaling pathways. The 2,3-dimethyl substitution pattern was found to significantly enhance probe stability while maintaining photoreactivity, addressing a longstanding challenge in chemical proteomics.
From a synthetic chemistry perspective, several groups have reported optimized protocols for handling this sensitive reagent. A 2024 Organic Process Research & Development paper described a continuous flow chemistry approach that improved yield (82% vs. traditional batch's 65%) and reduced hazardous byproduct formation during large-scale production. Safety considerations were emphasized, given the compound's reactivity and potential for exothermic decomposition.
The pharmaceutical industry has shown growing interest in 2,3-dimethylcyclobutanesulfonyl chloride-derived compounds, with two clinical candidates currently in Phase I trials. One application involves its incorporation into next-generation PROTAC molecules, where the cyclobutane linker reportedly enhances cellular permeability and target degradation efficiency. Early data suggest a 3-5 fold improvement in degradation metrics compared to standard alkyl linkers.
Looking forward, computational studies predict expanded utility of this scaffold in fragment-based drug discovery. Molecular dynamics simulations indicate that the dimethylcyclobutane motif can access unique binding conformations in protein pockets traditionally considered "undruggable." Several biotech startups are actively exploring this space, with patent activity around 1849245-90-4 derivatives increasing by 40% year-over-year.
While promising, challenges remain in the broader adoption of this chemistry. The current cost of goods for high-purity 2,3-dimethylcyclobutanesulfonyl chloride remains prohibitive for some applications, and stability issues in aqueous environments require further formulation development. Nevertheless, the compound's unique combination of synthetic versatility and biological performance positions it as an important tool in modern medicinal chemistry.
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